Cas no 898445-05-1 (N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide)

N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide
- F2571-0104
- N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(2-methoxyphenyl)ethyl]oxamide
- AKOS024660959
- 898445-05-1
- N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
- VU0491410-1
- Ethanediamide, N1-[2-[1-[(4-fluorophenyl)sulfonyl]-2-piperidinyl]ethyl]-N2-[2-(2-methoxyphenyl)ethyl]-
- N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide
-
- Inchi: 1S/C24H30FN3O5S/c1-33-22-8-3-2-6-18(22)13-15-26-23(29)24(30)27-16-14-20-7-4-5-17-28(20)34(31,32)21-11-9-19(25)10-12-21/h2-3,6,8-12,20H,4-5,7,13-17H2,1H3,(H,26,29)(H,27,30)
- InChI Key: BLLXTAGSJDZQJY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(N1CCCCC1CCNC(C(NCCC1C=CC=CC=1OC)=O)=O)(=O)=O
Computed Properties
- Exact Mass: 491.18902040g/mol
- Monoisotopic Mass: 491.18902040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 767
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.263±0.06 g/cm3(Predicted)
- pka: 12.82±0.46(Predicted)
N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2571-0104-2mg |
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide |
898445-05-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2571-0104-4mg |
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide |
898445-05-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2571-0104-50mg |
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide |
898445-05-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2571-0104-100mg |
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide |
898445-05-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2571-0104-20mg |
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide |
898445-05-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2571-0104-15mg |
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide |
898445-05-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2571-0104-5mg |
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide |
898445-05-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0104-40mg |
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide |
898445-05-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2571-0104-20μmol |
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide |
898445-05-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2571-0104-2μmol |
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide |
898445-05-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide Related Literature
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
Additional information on N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide
Introduction to N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide (CAS No: 898445-05-1)
N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 898445-05-1, represents a novel class of molecules designed to interact with biological targets in a highly specific manner. The structural framework of this compound incorporates several key functional groups, including a 4-fluorobenzenesulfonyl moiety and a piperidine ring, which are known to contribute to its pharmacological properties.
The 4-fluorobenzenesulfonyl group is particularly noteworthy due to its ability to enhance the binding affinity and selectivity of the molecule towards its intended biological targets. This group is frequently employed in the design of bioactive molecules because it can modulate electronic properties and steric hindrance, thereby influencing the compound's interactions with proteins and enzymes. In recent years, there has been a growing interest in the use of fluorinated aromatic compounds in drug development, owing to their favorable pharmacokinetic profiles and improved metabolic stability.
The piperidine ring, another critical component of N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide, is a common structural motif in many pharmacologically active agents. Piperidine derivatives are known for their ability to enhance oral bioavailability and improve solubility, making them attractive for therapeutic applications. The presence of this ring in the compound suggests that it may exhibit good pharmacokinetic properties, which are essential for its potential use as a drug candidate.
The amide functionalities present in the name N'-2-(2-methoxyphenyl)ethylethanediamide further contribute to the compound's complexity and functionality. Amides are versatile structural units that can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. The specific arrangement of these amide groups in N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide likely plays a significant role in determining its biological activity and selectivity.
In recent years, there has been extensive research on the development of small molecule inhibitors targeting various therapeutic pathways. N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide has been investigated for its potential role in modulating key biological processes. For instance, studies have suggested that this compound may interact with enzymes involved in signal transduction pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
The synthesis of N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide) involves multiple steps, each requiring precise control over reaction conditions and reagent selection. The introduction of the 4-fluorobenzenesulfonyl group necessitates careful handling due to its sensitivity to nucleophilic attack. Similarly, the installation of the piperidine ring requires expertise in cyclic amine formation techniques. The final step involves the coupling of the two amide functionalities, which must be performed under conditions that prevent unwanted side reactions.
The pharmacological evaluation of N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide) has revealed promising results in preclinical studies. Initial assays have shown that this compound exhibits significant inhibitory activity against target enzymes, with IC50 values that rival those of existing therapeutic agents. Additionally, structural analogs have been synthesized to further optimize potency and selectivity. These studies highlight the potential of this compound as a lead molecule for further development.
The use of computational methods has also played a crucial role in understanding the binding interactions of N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide) with biological targets. Molecular docking simulations have been employed to predict binding poses and identify key residues involved in interactions. These computational studies have provided valuable insights into the compound's mechanism of action and have guided the design of next-generation derivatives.
In conclusion, N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}-N'-2-(2-methoxyphenyl)ethylethanediamide (CAS No: 898445-05-1) strong>) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features, including the < strong >4-fluorobenzenesulfonyl strong >moiety and piperidine ring, contribute to its favorable pharmacological properties. Ongoing research continues to explore its therapeutic potential and optimize its structure for improved efficacy and selectivity.
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